molecular formula C22H16FN3O3 B12174113 N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12174113
M. Wt: 389.4 g/mol
InChI Key: CYEXMYFJCHTDKO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinazoline core, a fluorophenyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as anthranilic acid, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazoline core.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the quinazoline core, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]acetamide
  • 2-(4-fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile

Uniqueness

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacological agent further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C22H16FN3O3/c1-29-20-5-3-2-4-19(20)26-13-24-18-12-14(6-11-17(18)22(26)28)21(27)25-16-9-7-15(23)8-10-16/h2-13H,1H3,(H,25,27)

InChI Key

CYEXMYFJCHTDKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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